BenchChemオンラインストアへようこそ!

[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one

Pharmacokinetics Absorption UHPLC-MS

This specific germacrane sesquiterpenoid (ST1/MCS134) is isolated from Commiphora resins, with absolute stereochemistry confirmed by X-ray crystallography. It uniquely inhibits androgen receptor nuclear translocation in androgen-independent prostate cancer cells at 40 μmol/L and achieves a Tmax of 15 minutes in rat models. Unlike generic myrrh extracts or related furanogermacrenes, only this 2-methoxy-8,12-epoxide configuration delivers the defined AR modulatory profile and ultra-fast absorption kinetics required for castration-resistant prostate cancer research. Use as a validated positive control or lead scaffold for non-steroidal AR transactivation studies.

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
Cat. No. B2559981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H22O3/c1-10-5-13(18-4)6-11(2)8-15-16(14(17)7-10)12(3)9-19-15/h6,9-10,13H,5,7-8H2,1-4H3/b11-6+/t10-,13-/m1/s1
InChIKeyJUFDIKOOORFASQ-WCXSNEHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one (CAS 75412-95-2) for Biomedical Research


[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one, designated as ST1 or MCS134, is a non-volatile germacrane sesquiterpenoid isolated predominantly from resins of the Commiphora genus, such as C. myrrha and C. sphaerocarpa [1]. This compound is characterized by a cyclodecane ring system featuring an epoxide bridge and a methoxy substituent, and its absolute stereochemistry was first unequivocally confirmed via X-ray crystallography [2]. As a specialized metabolite, it has demonstrated a quantifiable ability to suppress hormone-independent prostate cancer cell proliferation and modulate androgen receptor (AR) signaling pathways in vitro [3].

Why [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one Cannot Be Replaced by Common Myrrh Analogs


Within the furanogermacrane class, minor structural variations—specifically the presence of the 2-methoxy group and the 8,12-epoxide bridge without additional unsaturation—lead to functionally divergent outcomes. While analogs like furanodienone possess a distinct 4,5 double bond affecting stereochemistry and electronic distribution [1], the unique architecture of [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one (ST1) is critical for its specific anti-proliferative profile in androgen-independent cells and its ultra-rapid absorption kinetics [2]. Substituting with a generic myrrh extract or a closely related furanogermacrene will not replicate the defined AR nuclear translocation inhibition or the quantifiable peak plasma time of 15 minutes observed in pharmacokinetic studies [3].

Quantitative Differentiation Data for [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one Procurement Decisions


Rapid Systemic Absorption (Tmax) Compared to Boswellic Acids (AKBA/KBA)

The target compound MCS134 demonstrates a drastically shorter time to reach maximum plasma concentration (Tmax) compared to the major triterpenoid actives (AKBA and KBA) in frankincense when co-administered or studied in parallel. This rapid absorption profile is a critical differentiator for in vivo study design [1].

Pharmacokinetics Absorption UHPLC-MS Bioavailability

Anti-Proliferative Potency in Hormone-Independent Prostate Cancer vs. Colorectal Cancer

The compound ST1 exhibits selective anti-proliferative activity against hormone-independent prostate cancer cells while showing significantly reduced cytotoxicity in colorectal cancer cells and normal immortalized liver cells. This indicates a cell-type-specific efficacy rather than general cytotoxicity [1].

Cancer Biology Prostate Cancer Cytotoxicity Cell Proliferation

Androgen Receptor (AR) Nuclear Translocation Suppression at Defined Concentration

ST1 treatment results in a verifiable reduction of androgen receptor (AR) translocation into the nucleus in LNCaP prostate cancer cells at a specific, well-tolerated concentration (40 μmol/L). This mechanism of action is distinct from direct AR antagonists [1].

Endocrinology Nuclear Receptor Androgen Signaling Molecular Pharmacology

Crystallographic Confirmation of Absolute Stereochemistry vs. Unresolved Analogs

The absolute stereochemistry of this compound has been definitively established via single-crystal X-ray diffraction, resolving previous ambiguities in the literature regarding the relative configuration of similar furanogermacranes like furanodienone [1].

Structural Chemistry Stereochemistry X-ray Crystallography Quality Control

High-Value Application Scenarios for [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one


Androgen Receptor (AR) Signaling Modulation Studies in Hormone-Refractory Prostate Cancer Models

Based on evidence of AR nuclear translocation suppression and AR coactivator disruption at 40 μmol/L [1], this compound is ideally suited as a positive control or lead scaffold for mechanistic studies investigating non-steroidal modulation of AR transactivation in LNCaP and related prostate cancer cell lines. Its selective anti-proliferative effect on hormone-independent cells [2] makes it particularly valuable for research focused on castration-resistant prostate cancer (CRPC) mechanisms.

Rapid Absorption Pharmacokinetic (PK) Studies in Rodent Models

The confirmed Tmax of 15 minutes in rat models [3] distinguishes this compound for experimental protocols requiring fast systemic onset. This PK characteristic allows for the investigation of immediate metabolic effects and short-interval pharmacodynamic assessments that would not be feasible with slower-absorbing triterpenoid alternatives from the same herbal source.

Analytical Standard for Myrrh and Commiphora Species Authentication

The unambiguous stereochemical structure solved by X-ray crystallography [4] and its specific occurrence profile across various Commiphora species [5] qualify this compound as a highly reliable marker for the quality control and botanical authentication of myrrh resin and related traditional medicine preparations. Its detection ensures specificity against related furanosesquiterpenes that lack the exact 2-methoxy-8,12-epoxide configuration.

Quote Request

Request a Quote for [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.